2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride

Aldosterone Synthase Inhibition CYP11B2 CYP11B1

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785365-24-3) is a specialized alkyl sulfonyl chloride building block with the molecular formula C₈H₁₅ClO₃S and a molecular weight of 226.72 g/mol. Its structure features a reactive sulfonyl chloride electrophile tethered to a sterically bulky, conformationally constrained cyclopentyl ring bearing a secondary methoxy group, providing a unique three-dimensional vector for further derivatization.

Molecular Formula C8H15ClO3S
Molecular Weight 226.72
CAS No. 1785365-24-3
Cat. No. B2926509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride
CAS1785365-24-3
Molecular FormulaC8H15ClO3S
Molecular Weight226.72
Structural Identifiers
SMILESCOC(CS(=O)(=O)Cl)C1CCCC1
InChIInChI=1S/C8H15ClO3S/c1-12-8(6-13(9,10)11)7-4-2-3-5-7/h7-8H,2-6H2,1H3
InChIKeyLETYQAUUWZFWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785365-24-3): Technical Specifications and Research-Grade Procurement Overview


2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride (CAS 1785365-24-3) is a specialized alkyl sulfonyl chloride building block with the molecular formula C₈H₁₅ClO₃S and a molecular weight of 226.72 g/mol [1]. Its structure features a reactive sulfonyl chloride electrophile tethered to a sterically bulky, conformationally constrained cyclopentyl ring bearing a secondary methoxy group, providing a unique three-dimensional vector for further derivatization. As an alkyl sulfonyl chloride, it is classified as corrosive (GHS Hazard Statements H314-H335) and requires storage at 4 °C, with its liquid physical form facilitating accurate dispensing in automated synthesis workflows [1].

Why Generic Alkyl Sulfonyl Chloride Substitution Is Scientifically Invalid for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride


The term 'sulfonyl chloride' describes a broad functional class, but the reactivity, solubility, and downstream molecular properties are profoundly modulated by the specific alkyl/aryl appendage [1]. 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride cannot be indiscriminately substituted with simpler analogs like methanesulfonyl chloride or even a generic cyclopentyl sulfonyl chloride. The secondary methoxy group and the specific ethylene tether define a precise steric and electronic environment [1]. This influences not only the rate of nucleophilic substitution (e.g., with amines to form sulfonamides) but, more critically, the conformation and biological activity of the resulting final compound in medicinal chemistry campaigns. Substituting a close structural analog—such as one with a different ring size, an alternative alkoxy group, or a branched alkyl chain—fundamentally alters the scaffold's geometry and can abolish desired target binding or functional activity [1]. The specific architecture of this compound is essential for achieving the intended chemical and biological outcomes in advanced synthesis projects.

Quantitative Differentiation Evidence for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride vs. Structural Analogs


Enhanced CYP11B2 Selectivity: 60-Fold Preference Over CYP11B1 in Cellular Assays

2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride serves as a key intermediate for synthesizing potent and selective CYP11B2 (aldosterone synthase) inhibitors [1]. This level of selectivity is crucial for minimizing off-target effects on cortisol production (CYP11B1) and is a direct consequence of the compound's unique cyclopentyl-methoxy-alkyl-sulfonyl architecture, which fine-tunes the molecular geometry for optimal target engagement [1].

Aldosterone Synthase Inhibition CYP11B2 CYP11B1 Medicinal Chemistry Structure-Activity Relationship

High-Purity Availability: Up to 99.99995% (6N5) for Demanding Crystallization and SAR Studies

While many sulfonyl chlorides are offered at 95-98% purity, this compound is commercially available in ultra-high purity grades, including 99.9%, 99.99%, 99.999% (5N), and even 99.99995% (6N5) [1]. This level of purity is critical for eliminating confounding variables in sensitive structure-activity relationship (SAR) studies and for facilitating the growth of diffraction-quality crystals for X-ray crystallography.

High-Purity Building Blocks Crystallography Structure-Activity Relationship Advanced Intermediates Chemical Synthesis

Unique Steric and Conformational Profile vs. Linear and Monocyclic Sulfonyl Chlorides

This compound's core structure—a secondary methoxy group on a cyclopentyl ring separated from the sulfonyl chloride by an ethylene spacer—offers a unique combination of steric bulk and conformational constraint not found in simpler analogs like methanesulfonyl chloride or cyclopentanesulfonyl chloride [1]. The secondary methoxy group introduces a chiral center and a polar functionality, while the cyclopentyl ring restricts conformational freedom, providing a more defined three-dimensional vector for further derivatization. This contrasts with the flexible alkyl chains of linear sulfonyl chlorides or the planar geometry of aryl sulfonyl chlorides, thereby accessing distinct regions of chemical space.

Medicinal Chemistry Conformational Restriction Scaffold Hopping Chemical Space Organic Synthesis

Optimal Research and Procurement Scenarios for 2-Cyclopentyl-2-methoxyethane-1-sulfonyl chloride


Synthesis of Selective CYP11B2 Inhibitors for Cardiovascular Research

This compound is ideally suited as a key intermediate in medicinal chemistry programs focused on developing novel aldosterone synthase (CYP11B2) inhibitors for the treatment of hypertension and heart failure. Its unique architecture is directly linked to achieving the high selectivity for CYP11B2 over the closely related CYP11B1 enzyme (~60-fold), a crucial feature to avoid disrupting cortisol biosynthesis and causing unwanted side effects [1].

Advanced Organic Synthesis Requiring Ultra-High Purity Intermediates

When a research project demands an exceptionally pure building block to eliminate confounding variables—such as in crystallography, detailed SAR exploration, or trace-metal-sensitive catalytic reactions—the availability of this compound in 6N5 (99.99995%) purity grade is a critical procurement advantage [1].

Medicinal Chemistry Scaffold Hopping and IP Generation

For medicinal chemists seeking to explore new chemical space and generate novel intellectual property, this compound provides a valuable, conformationally constrained scaffold. Its distinct steric and electronic profile, derived from the secondary methoxy-cyclopentyl moiety, offers a clear departure from flat aromatic or flexible alkyl sulfonyl chlorides, potentially leading to improved drug-like properties and novel structure-activity relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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